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3-[(Propan-2-yl)amino]benzonitrile, also known as 3-(propan-2-ylamino)benzonitrile, is an organic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol. It features a benzene ring substituted with a nitrile group and an isopropylamino group at the meta position. This compound is characterized by its unique structural properties, which make it valuable in various chemical and pharmaceutical applications. Its synthesis typically involves the reaction of 3-aminobenzonitrile with isopropyl halides under basic conditions, resulting in a compound that exhibits diverse chemical reactivity and biological activity.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 3-[(Propan-2-yl)amino]benzonitrile generally follows these steps:
In industrial settings, continuous flow reactors may be employed to enhance yield and consistency, utilizing optimized reaction conditions and catalysts.
3-[(Propan-2-yl)amino]benzonitrile finds applications across various fields:
These applications underscore the compound's significance in both research and practical uses.
Studies on the interactions of 3-[(Propan-2-yl)amino]benzonitrile with biological targets indicate that it can modulate enzyme activities and receptor functions. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action within biological systems. The specifics of these interactions depend on the context of use and the particular pathways being studied.
Several compounds share structural similarities with 3-[(Propan-2-yl)amino]benzonitrile:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 3-Aminobenzonitrile | C7H6N2 | Lacks the propan-2-yl group; different properties |
| 4-Amino-3-(propan-2-ylamino)benzonitrile | C10H12N2 | Positional isomer with amino group at para position |
| 3-Methylaminobenzonitrile | C9H10N2 | Contains a methyl group instead of a propan-2-yl group |
The uniqueness of 3-[(Propan-2-yl)amino]benzonitrile lies in its propan-2-yl group, which influences its reactivity, solubility, and biological activity compared to other benzonitrile derivatives. This structural feature allows for specific applications in various fields, particularly in medicinal chemistry where selectivity towards biological targets is critical.
Irritant